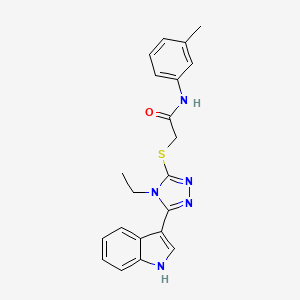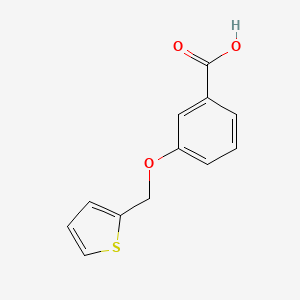
3-(Thiophen-2-ylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C12H10O3S . It has a molecular weight of 234.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 3-(Thiophen-2-ylmethoxy)benzoic acid consists of a benzoic acid moiety with a thiophene ring attached via a methoxy group . The InChI code for the compound is 1S/C12H10O3S/c13-12(14)9-3-1-4-10(7-9)15-8-11-5-2-6-16-11/h1-7H,8H2,(H,13,14) .Physical And Chemical Properties Analysis
3-(Thiophen-2-ylmethoxy)benzoic acid is a powder at room temperature . It has a molecular weight of 234.27 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .Aplicaciones Científicas De Investigación
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
Research by Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 3-(Thiophen-2-ylmethoxy)benzoic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. They found that these compounds could effectively sensitize lanthanide luminescence, showing promise in the field of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Electrochromic Properties and Device Application
Ak et al. (2010) synthesized and characterized a thiophene-based monomer, 1,2-bis(thiophen-3-ylmethoxy)benzene, related to 3-(Thiophen-2-ylmethoxy)benzoic acid. This research explored its electrochromic properties and potential application in electrochromic devices, highlighting the material's suitability in smart window technologies and display applications (Ak et al., 2010).
Corrosion Inhibition Studies
Chaitra, Mohana, and Tandon (2018) studied the inhibition effect of compounds including 3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide on mild steel corrosion. Their findings indicate the potential use of such thiophene derivatives in protecting metals against corrosion, particularly in acidic environments (Chaitra, Mohana, & Tandon, 2018).
Anticancer Activity of Thiophene Derivatives
A study by Ünver and Cantürk (2017) synthesized thiophene acetyl salicylic acid esters, related to 3-(Thiophen-2-ylmethoxy)benzoic acid, and tested their cytotoxic activity against cancer cell lines. This research underscores the significance of thiophene derivatives in developing potential anticancer agents (Ünver & Cantürk, 2017).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) explored the synthesis of lanthanide coordination compounds using aromatic carboxylic acids similar to 3-(Thiophen-2-ylmethoxy)benzoic acid. Their findings contribute to the understanding of the photophysical properties of these compounds, relevant in material science and photonics (Sivakumar et al., 2011).
Mecanismo De Acción
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propiedades
IUPAC Name |
3-(thiophen-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)9-3-1-4-10(7-9)15-8-11-5-2-6-16-11/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKDMGHVBOCDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-ylmethoxy)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
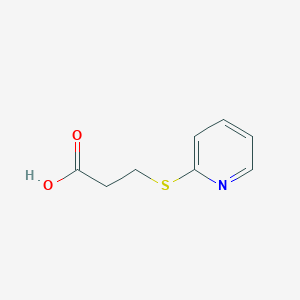
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2783622.png)
![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2783625.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)
![N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2783629.png)

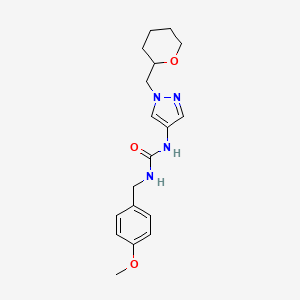
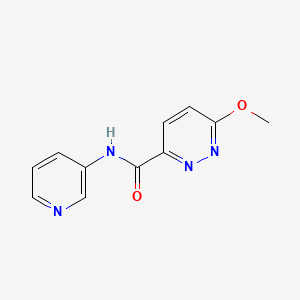
![ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2783634.png)
